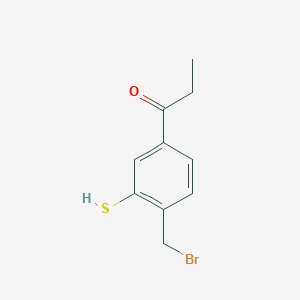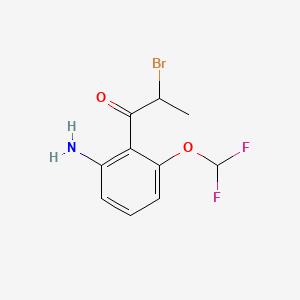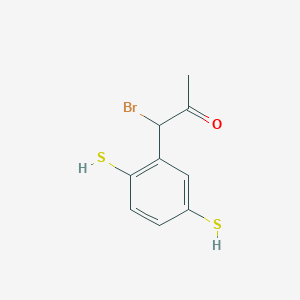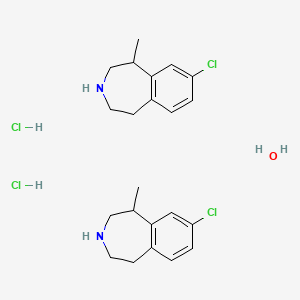
4-Ethyl-5-methylnonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-methylnonane is an organic compound with the molecular formula C₁₂H₂₆ . It is a branched alkane, which means it consists of a chain of carbon atoms with hydrogen atoms attached, and it has branches at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methylnonane can be achieved through various organic synthesis methods. One common approach is the alkylation of alkanes . This involves the reaction of a suitable alkane with an alkyl halide in the presence of a strong base, such as sodium or potassium hydroxide. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including branched alkanes like this compound. Catalysts such as zeolites are often used to enhance the efficiency of this process.
化学反应分析
Types of Reactions
4-Ethyl-5-methylnonane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkanes, where a hydrogen atom is replaced by a halogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alkanes with fewer carbon atoms.
Substitution: Haloalkanes, such as 4-chloro-5-methylnonane.
科学研究应用
4-Ethyl-5-methylnonane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: It can be used to investigate the metabolic pathways of hydrocarbons in microorganisms.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of lubricants and as a solvent in various industrial processes.
作用机制
The mechanism of action of 4-Ethyl-5-methylnonane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily interacts with enzymes involved in the metabolism of alkanes. These enzymes, such as cytochrome P450 monooxygenases , catalyze the oxidation of this compound, leading to the formation of more reactive intermediates that can participate in further biochemical reactions.
相似化合物的比较
Similar Compounds
- 4-Ethyl-4-methylnonane
- 5-Ethyl-4-methylnonane
- 4-Methyl-5-ethylnonane
Uniqueness
4-Ethyl-5-methylnonane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density may differ from other similar compounds due to the position of the ethyl and methyl groups on the carbon chain.
属性
CAS 编号 |
1632-71-9 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
4-ethyl-5-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI 键 |
HKUUNAOHRKAJIY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)C(CC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
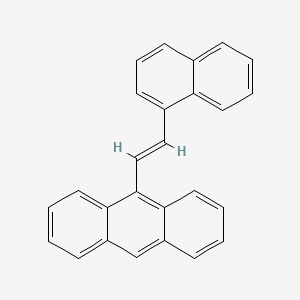
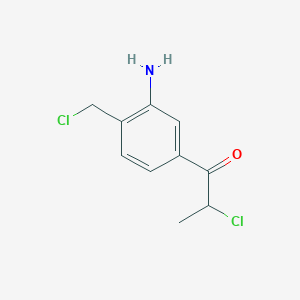
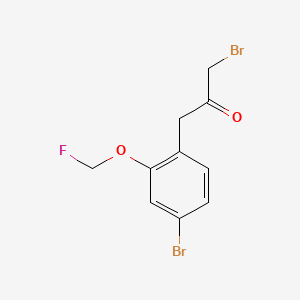
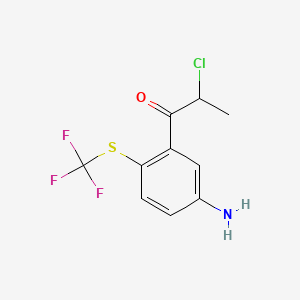
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
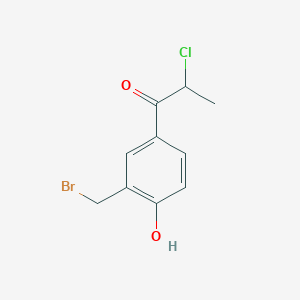
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
